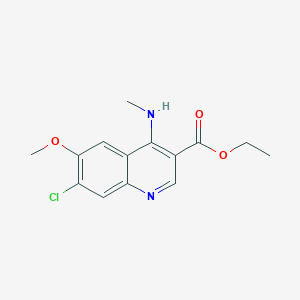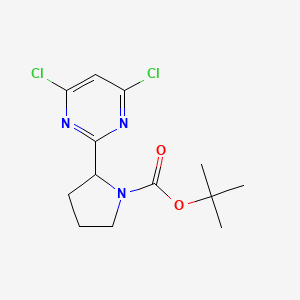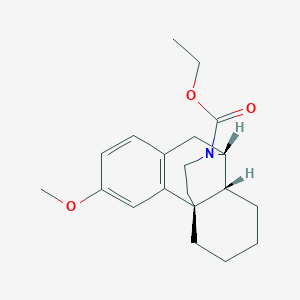
5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a piperidine ring, and a nitropyrimidine moiety.
Preparation Methods
The synthesis of 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine involves multiple steps. The synthetic route typically starts with the preparation of the core pyrimidine structure, followed by the introduction of the chloro, nitro, and piperidine groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The piperidine ring can undergo various substitution reactions to introduce different substituents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine is unique due to its specific combination of functional groups and structural features. Similar compounds include:
- 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-aminopyrimidin-2-amine
- 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-hydroxypyrimidin-2-amine
These compounds share some structural similarities but differ in their functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C19H24ClN5O3 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine |
InChI |
InChI=1S/C19H24ClN5O3/c1-11(2)28-17-9-14(13-4-6-21-7-5-13)12(3)8-16(17)23-19-22-10-15(20)18(24-19)25(26)27/h8-11,13,21H,4-7H2,1-3H3,(H,22,23,24) |
InChI Key |
APMWMGPRHHOMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
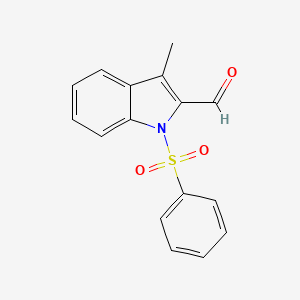
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
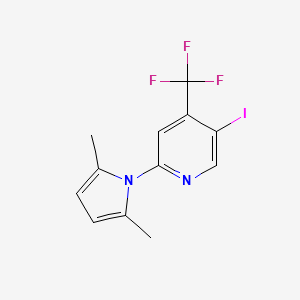
![(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831897.png)
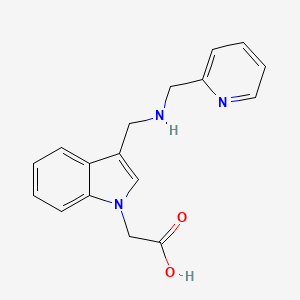
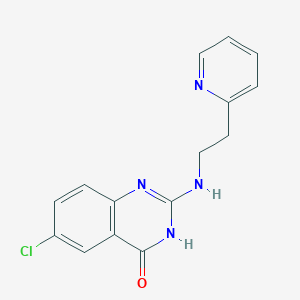

![5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-](/img/structure/B11831913.png)
![3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11831914.png)
![(1r,4r)-4-((1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)cyclohexanol](/img/structure/B11831915.png)
